molecular formula C12H10ClNO4 B8786807 4-Chloro-6,7-dimethoxyquinoline-3-carboxylic acid CAS No. 305801-19-8

4-Chloro-6,7-dimethoxyquinoline-3-carboxylic acid

Cat. No. B8786807
Key on ui cas rn: 305801-19-8
M. Wt: 267.66 g/mol
InChI Key: UTTQAMSJDMUWLB-UHFFFAOYSA-N
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Patent
US06638945B1

Procedure details

4-chloro-6,7-dimethoxy-3-quinolinecarboxylic acid (26 g) was suspended in DMF (1000 ml) with stirring under a nitrogen atmosphere, tBuOH (400 ml) was added followed by triethylamine (31 ml) and finally Diphenylphosphoryl azide (25 ml) The reaction was then heated to 100° C. for 7 hours with stirring. Cooled and then evaporated on a rotavapor. The residue was treated with dichloromethane, some solid was filtered off, the filtrate was then flash columned (Merck silica Art 9385) eluting with dichloromethane with a methanol gradient to 5%. To give 3-BOCamino-4-chloro-6,7-dimethoxyquinoline (21.6 g, 65%) and 3-amino-4-chloro-6,7-dimethoxyquinoline (4.4 g, 19%).
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
31 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
Quantity
1000 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:14][CH3:15])=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][C:3]=1C(O)=O.[CH3:19][C:20]([OH:23])([CH3:22])[CH3:21].C([N:26]([CH2:29]C)CC)C.C1(P([N:45]=[N+]=[N-])(C2C=CC=CC=2)=[O:38])C=CC=CC=1>CN(C=O)C>[C:29]([NH:26][C:3]1[CH:4]=[N:5][C:6]2[C:11]([C:2]=1[Cl:1])=[CH:10][C:9]([O:12][CH3:13])=[C:8]([O:14][CH3:15])[CH:7]=2)([O:23][C:20]([CH3:22])([CH3:21])[CH3:19])=[O:38].[NH2:45][C:3]1[CH:4]=[N:5][C:6]2[C:11]([C:2]=1[Cl:1])=[CH:10][C:9]([O:12][CH3:13])=[C:8]([O:14][CH3:15])[CH:7]=2

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
ClC1=C(C=NC2=CC(=C(C=C12)OC)OC)C(=O)O
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
CC(C)(C)O
Step Three
Name
Quantity
31 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Step Five
Name
Quantity
1000 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
Cooled
CUSTOM
Type
CUSTOM
Details
evaporated on a rotavapor
ADDITION
Type
ADDITION
Details
The residue was treated with dichloromethane
FILTRATION
Type
FILTRATION
Details
some solid was filtered off
WASH
Type
WASH
Details
eluting with dichloromethane with a methanol gradient to 5%

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)NC=1C=NC2=CC(=C(C=C2C1Cl)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 21.6 g
YIELD: PERCENTYIELD 65%
Name
Type
product
Smiles
NC=1C=NC2=CC(=C(C=C2C1Cl)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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